molecular formula C12H12O B085891 8,9-Dihydro-5H-5,9-methanobenzo[7]annulen-7(6H)-one CAS No. 13351-26-3

8,9-Dihydro-5H-5,9-methanobenzo[7]annulen-7(6H)-one

Cat. No.: B085891
CAS No.: 13351-26-3
M. Wt: 172.22 g/mol
InChI Key: KEACXSSYYTXFJR-UHFFFAOYSA-N
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Description

8,9-Dihydro-5H-5,9-methanobenzo7annulen-7(6H)-one is a bicyclic compound that features a unique structural framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,9-Dihydro-5H-5,9-methanobenzo7annulen-7(6H)-one typically involves the reaction of 1-(3,4-dihydronaphthalen-2-yl)pyrrolidine with acrylaldehyde. This reaction yields an epimeric mixture of 8-hydroxy-5,6,7,8,9,10-hexahydro-5,9-methanobenzo8annulen-11-ones, which can be further processed to obtain the desired compound .

Industrial Production Methods

While specific industrial production methods for 8,9-Dihydro-5H-5,9-methanobenzo7annulen-7(6H)-one are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8,9-Dihydro-5H-5,9-methanobenzo7annulen-7(6H)-one undergoes various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen atoms, commonly using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, organometallic compounds, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide variety of functionalized derivatives.

Scientific Research Applications

8,9-Dihydro-5H-5,9-methanobenzo7annulen-7(6H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 8,9-Dihydro-5H-5,9-methanobenzo7annulen-7(6H)-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8,9-Dihydro-5H-5,9-methanobenzo7annulen-7(6H)-one is unique due to its specific structural features and the range of reactions it can undergo. Its bicyclic framework and functional groups make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

tricyclo[6.3.1.02,7]dodeca-2,4,6-trien-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O/c13-10-6-8-5-9(7-10)12-4-2-1-3-11(8)12/h1-4,8-9H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEACXSSYYTXFJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(=O)CC1C3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10509897
Record name 5,6,8,9-Tetrahydro-7H-5,9-methanobenzo[7]annulen-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10509897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13351-26-3
Record name 5,6,8,9-Tetrahydro-7H-5,9-methanobenzo[7]annulen-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10509897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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